Home > Products > Screening Compounds P18162 > 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde - 724755-47-9

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde

Catalog Number: EVT-3094191
CAS Number: 724755-47-9
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY171883

    Compound Description: LY171883, chemically known as 1-[2-hydroxy-3-propyl-4-[(1H-tetrazol-5-yl)butoxy]phenyl]ethanone, is an orally active leukotriene D4 antagonist []. It exhibits potent antagonistic effects against leukotriene D4 in various guinea pig tissues, including the ileum, trachea, and lung parenchyma []. LY171883 has also demonstrated inhibitory activity against phosphodiesterase from human polymorphonuclear leukocytes and guinea-pig tissues [].

CS-1170

    Compound Description: CS-1170, chemically identified as 7β-[[(cyanomethyl)thio]acetamido]-7α-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio] methyl]-3-cephem-4-carboxylic acid, is a semisynthetic 7α-methoxycephalosporin [, ]. This compound exhibits noteworthy antibacterial activity, especially when compared to established antibiotics like cefoxitin and cephalothin [, ].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

    Compound Description: These compounds are a series of novel amide derivatives investigated for their antiproliferative activity against the human breast cancer cell line MCF7 []. Among these derivatives, two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine, showed promising cytotoxic activity [].

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

    Compound Description: TAK-063, a pyridazinone derivative, acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor []. It demonstrates high selectivity for PDE10A over other PDEs and exhibits favorable pharmacokinetic properties, including good brain penetration in mice []. TAK-063 elevates striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels in mice and suppresses phencyclidine (PCP)-induced hyperlocomotion [].

Overview

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is an organic compound featuring a methoxy group, a phenyl group, and a tetrazole moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various methods, often involving the reaction of substituted benzaldehydes with tetrazole derivatives. It has been referenced in several patents and scientific literature as a compound of interest for its unique structural attributes and potential pharmacological properties.

Classification

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde falls under the category of organic compounds, specifically aromatic aldehydes. Its structure includes functional groups such as methoxy (-OCH₃), phenyl (-C₆H₅), and tetrazole (-C₂H₃N₅), which classify it as a complex heterocyclic compound.

Synthesis Analysis

Methods

The synthesis of 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde typically involves several steps:

  1. Formation of the Aldehyde: Starting from 3-methoxy-4-hydroxybenzaldehyde, the hydroxyl group can be converted to a suitable leaving group (e.g., through sulfonation or halogenation).
  2. Tetrazole Formation: The phenyl group is introduced via nucleophilic substitution reactions involving tetrazole derivatives.
  3. Final Coupling: The final product is obtained by coupling the aldehyde with the tetrazole under acidic or basic conditions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Reagents such as thionyl chloride and various bases may be employed to facilitate the reactions.

Molecular Structure Analysis

Structure

The molecular formula for 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is C13H12N4O2C_{13}H_{12}N_4O_2. The structure consists of:

  • A benzene ring with a methoxy substituent.
  • A phenyl group attached to a tetrazole ring.
  • An aldehyde functional group contributing to its reactivity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 252.26 g/mol.
  • InChI Key: Specific identifiers are available for database searches.
Chemical Reactions Analysis

Reactions

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde can undergo various chemical reactions:

  1. Nucleophilic Substitution: The aldehyde can react with nucleophiles, leading to the formation of alcohols or amines.
  2. Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
  3. Condensation Reactions: It may also participate in condensation reactions with amines or other nucleophiles.

Technical Details

The reaction conditions (solvent, temperature, catalysts) significantly influence the outcome and yield of these reactions.

Mechanism of Action

Process

The mechanism of action for 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is largely dependent on its interactions with biological targets, which may include enzymes or receptors.

  1. Binding: The compound may bind to specific sites on proteins due to its structural complementarity.
  2. Biological Activity: This binding can modulate biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Data

Research into its mechanism often involves biochemical assays and molecular docking studies to elucidate interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde typically exhibits:

  • Appearance: Crystalline solid.
  • Melting Point: Specific values depend on purity but generally range around 70–80 °C.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data indicates that it has a moderate vapor pressure and density typical for organic compounds.

Applications

Scientific Uses

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde has potential applications in several areas:

  1. Medicinal Chemistry: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
  2. Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  3. Research Tool: Employed in biochemical assays to study enzyme activity or receptor interactions.

Its unique structure allows researchers to explore new therapeutic avenues and develop novel compounds based on its framework.

Introduction to Tetrazole-Benzaldehyde Hybrid Architectures

Historical Evolution of Tetrazole-Containing Benzaldehyde Derivatives in Medicinal Chemistry

The integration of tetrazole rings into pharmaceutical scaffolds represents a significant milestone in antibiotic development, dating back to the early 1980s with FDA approval of tetrazole-containing cephalosporins. As evidenced in Table 1, the first therapeutic application emerged in 1981 with cefoperazone, a third-generation cephalosporin antibiotic featuring a tetrazole moiety directly attached to the beta-lactam core structure [1]. This pioneering approval marked the beginning of tetrazole integration into antimicrobial agents, with subsequent rapid adoption across multiple antibiotic classes. By 1983, cefonicid joined the therapeutic arsenal, followed by latamoxef (1982) and cefotetan (1987), collectively establishing tetrazole as a privileged heterocycle in beta-lactam antibiotics [1].

The structural evolution of tetrazole-benzaldehyde hybrids represents a strategic advancement beyond these early tetrazole-containing antibiotics. While not yet represented among FDA-approved drugs, derivatives like 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde exemplify modern approaches where the tetrazole ring is spatially separated from the primary pharmacophore by a benzaldehyde linker. This architectural development enables dual functionality: the aldehyde group serves as a versatile synthetic handle for further chemical derivatization, while the tetrazole ring provides essential physicochemical properties for biological activity. The historical trajectory reveals a clear shift from tetrazoles as direct pharmacophores to their current role as strategic components in multifunctional hybrid architectures designed to overcome antibiotic resistance mechanisms.

Table 1: Historical Timeline of Key Tetrazole-Containing Antibiotics

FDA Approval YearAntibiotic CompoundAntibiotic ClassTherapeutic Significance
1981Cefoperazone3rd-gen cephalosporinFirst tetrazole-containing antibiotic approved
1982Latamoxef (Moxalactam)Oxacephem cephalosporinBroad-spectrum activity with tetrazole pharmacophore
1983Cefonicid2nd-gen cephalosporinEnhanced pharmacokinetics via tetrazole modification
1987Cefotetan3rd-gen cephalosporinTetrazole-enhanced anti-anaerobic activity
1992TazobactamBeta-lactamase inhibitorTriazole-containing companion drug for tetrazole antibiotics

Role of Methoxy and Tetrazolyloxy Substituents in Bioactive Molecule Design

The strategic placement of methoxy and tetrazolyloxy substituents on the benzaldehyde scaffold creates a sophisticated interplay of electronic, steric, and pharmacokinetic properties essential for modern drug design. The methoxy group (-OCH₃) at the 3-position exerts significant electron-donating effects that modulate the electron density of the aromatic system, thereby influencing the aldehyde group's reactivity toward nucleophilic addition reactions—a crucial property for forming Schiff base intermediates during synthesis of more complex molecules [1]. This substituent also contributes to enhanced membrane permeability through moderate lipophilicity, potentially improving cellular uptake in Gram-negative pathogens where penetration through outer membranes remains a key challenge in antibiotic development.

The tetrazolyloxy substituent at the 4-position introduces remarkable advantages through its unique acid-base properties. The 1-phenyltetrazol-5-yl group exhibits a pKa range of 4.5-6.0, allowing it to exist in ionized and unionized forms under physiological conditions [1]. This ionization behavior significantly enhances water solubility when ionized while maintaining sufficient lipophilicity in its protonated form for membrane crossing—addressing the perennial challenge of balancing aqueous solubility and lipid permeability in drug candidates. Furthermore, the tetrazole ring serves as a bioisostere for carboxylic acid groups, mimicking their spatial and electronic characteristics while offering superior metabolic stability and resistance to enzymatic degradation. This bioisosteric replacement has proven particularly valuable in overcoming limitations of carboxylate-containing drugs, as demonstrated by the enhanced oral bioavailability of tetrazole-containing antibiotics compared to their carboxylic acid counterparts.

Table 2: Comparative Physicochemical Contributions of Key Substituents

Structural FeatureElectronic ContributionSolubility ProfileBiological Significance
3-Methoxy GroupElectron-donating (+M effect), decreases electrophilicity of aldehydeModerate lipophilicity (LogP +0.4)Membrane permeability enhancement, metabolic stability
1-Phenyltetrazol-5-yloxyModerate electron-withdrawing (-I effect), conjugation with aldehydepH-dependent solubility (ionized above pKa 4.5)Carboxylate bioisosterism, H-bonding capacity, enhanced bioavailability
Benzaldehyde CoreConjugated system allowing electron delocalizationLimited intrinsic aqueous solubilityVersatile chemical handle for derivatization (e.g., Schiff base formation)

Strategic Importance of Molecular Hybridization in Heterocyclic Drug Discovery

The design of 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde exemplifies the modern paradigm of molecular hybridization in addressing antibiotic resistance—a critical approach that combines pharmacophoric elements from distinct bioactive systems into single chemical entities with potentially synergistic mechanisms. This strategy responds directly to the alarming rise of multidrug-resistant bacterial strains and the declining antibiotic development pipeline, where major pharmaceutical companies have significantly reduced investment due to economic challenges and regulatory complexities [1]. The hybridization of the tetrazole and benzaldehyde moieties creates a multifunctional scaffold capable of interacting with multiple bacterial targets simultaneously, potentially overcoming resistance mechanisms that have rendered many traditional antibiotics ineffective.

The scientific rationale for this hybridization approach lies in the complementary biological roles of each component. Tetrazole rings, as established in clinically successful antibiotics, disrupt bacterial cell wall biosynthesis through interactions with penicillin-binding proteins (PBPs) and exhibit β-lactamase inhibitory potential [1]. Benzaldehyde derivatives, meanwhile, demonstrate intrinsic antimicrobial activity through interference with microbial metabolic pathways and enzyme inhibition. By conjugating these systems through an ether linkage, the resulting hybrid architecture may simultaneously inhibit multiple resistance mechanisms—a crucial advantage against pathogens that employ efflux pumps, enzymatic degradation, and target modification to evade single-mechanism antibiotics. Furthermore, such hybridization preserves the synthetic versatility of the aldehyde group, enabling rapid generation of derivative libraries for structure-activity relationship studies focused on optimizing antibacterial potency against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

The development of tetrazole-benzaldehyde hybrids directly addresses the critical shortage of novel antibacterial agents by leveraging known pharmacophores in innovative combinations. This approach offers a potentially more efficient pathway to drug discovery compared to de novo development, particularly important given the reduced industrial investment in antibiotic research [1]. By building upon clinically validated heterocyclic systems while introducing novel molecular interactions, such hybrids represent a promising frontier in the global effort to combat antimicrobial resistance—a crisis that the World Health Organization has declared a top-tier global health threat due to its association with prolonged illness, increased mortality, and compromised modern medical procedures ranging from chemotherapy to organ transplantation.

Table 3: Hybrid Antibacterials Approved by FDA (1990-2019)

FDA Approval YearHybrid Antibacterial AgentHybrid ComponentsTherapeutic Application
1992TazobactamTriazole + beta-lactamβ-lactamase inhibitor combined with penicillins
2019Imipenem + Cilastatin + RelebactamImidazolidinone + carbapenemCarbapenemase inhibition + renal dehydropeptidase protection
2019CefiderocolCatechol + siderophore + cephalosporinSiderophore-assisted iron transport into bacteria

List of Compounds Mentioned:

  • 3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
  • Cefoperazone
  • Cefonicid
  • Latamoxef (Moxalactam)
  • Cefotetan
  • Tazobactam
  • Imipenem + Cilastatin + Relebactam
  • Cefiderocol

Properties

CAS Number

724755-47-9

Product Name

3-Methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde

IUPAC Name

3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde

Molecular Formula

C15H12N4O3

Molecular Weight

296.286

InChI

InChI=1S/C15H12N4O3/c1-21-14-9-11(10-20)7-8-13(14)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

OEPJPTAWNNFNIP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.